3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Regiochemistry Structure Elucidation NMR Spectroscopy

Medicinal chemistry teams synthesizing kinase-targeted libraries often encounter failed reactions due to 7-methyl regioisomer contamination, wasting resources and corrupting SAR data. This compound eliminates that risk. - Unambiguous 7-methyl regiopurity verified by diagnostic ¹³C NMR chemical shift (δ ~24-26 ppm for C7-methyl vs δ ~21-23 ppm for C5-methyl regioisomer). - Balanced C3-Br oxidative addition rate-faster than 3-Cl, more stable than 3-I-enabling mild Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. - Bromine anomalous scattering signal enables direct experimental binding-mode validation in crystallographic fragment screens. Supplied with full QA documentation; standard international B2B shipping available.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 61552-56-5
Cat. No. B1522666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine
CAS61552-56-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=C(C=NN12)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3
InChIKeyFCZJIRXUFGLNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine – Structure & Procurement


3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic building block containing a fused pyrazole-pyrimidine core with a bromine atom at position 3 and a methyl group at position 7 . This specific substitution pattern makes it a versatile intermediate for synthesizing kinase-focused libraries and cross-coupling derivatives, distinct from its 5-methyl regioisomer [1]. Its molecular formula is C₇H₆BrN₃ (MW: 212.05 g/mol), and it typically requires verification via ¹³C NMR methyl group chemical shift to ensure regiochemical identity [1].

Type Heterocyclic building block for kinase-focused library synthesis and cross-coupling derivatization.
Selection Logic 7-Methyl substitution pattern distinct from 5-methyl regioisomer; regiochemical identity requires NMR verification.
Use Context Supports Pd-catalyzed C–C bond formation at the C3 position; 3-bromo handle offers intermediate reactivity profile.

Halogen & Regiochemical Reactivity Differences


Substituting 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine with its 5-methyl regioisomer or other 3-halo analogs is scientifically invalid without re-optimization. The position of the methyl group drastically alters the ring's electron density and steric environment, directly impacting reactivity in cross-coupling, as shown by distinct ¹H and ¹³C NMR signatures for each isomer [1]. Furthermore, the specific C3-halogen dictates oxidative addition rates in metal-catalyzed transformations; a 3-bromo derivative offers a reactivity intermediate between the more labile 3-iodo and the more recalcitrant 3-chloro analog, which must be a quantifiable criterion for selecting a specific monomer for library synthesis [2].

Regioisomer
Target: 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
Substitute: 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Methyl position alters ring electron density and steric environment, invalidating SAR without re-optimization. NMR signatures differ diagnostically.
C3-Halogen
Target: C3-Bromo (Br)
Substitute: C3-Chloro (Cl) or C3-Iodo (I)
Oxidative addition rates differ significantly (I > Br >> Cl). The chloro analog may require harsher conditions or specialized ligands; iodo variant risks premature dehalogenation.

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine Differentiation Evidence


NMR-Based Regioisomer Confirmation

When comparing the target 7-methyl compound to its most common synthetic contaminant, the 5-methyl regioisomer (CAS 1263059-15-9), a definitive assignment is achieved using ¹³C NMR. The methyl carbon chemical shift for 7-methylpyrazolo[1,5-a]pyrimidine derivatives is consistently downfield relative to the 5-methyl isomer, providing a quantitative, instrument-based differentiation tool [1]. This method corrects prior erroneous literature assignments and provides the only reliable QC check for procurement.

NMR-Based Regioisomer Confirmation
Head-to-head
Δδ > 1 ppm
Supports regioisomer identity verification.
¹³C NMR methyl shift downfield for 7-methyl vs. 5-methyl; corrects prior assignment errors.
Regiochemistry Structure Elucidation NMR Spectroscopy Quality Control

Cross-Coupling Reactivity: C3-Bromo Advantage

The C3-bromine substituent on this scaffold provides a kinetic advantage in C-C cross-coupling reactions over the 3-chloro analog. The oxidative addition step for aryl bromides with Pd(0) is several orders of magnitude faster than for the corresponding chlorides [1]. This makes 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine the preferred handle for diversifying the pyrazolopyrimidine core when using mild or thermally sensitive coupling partners, contrasting with the 3-chloro-7-methyl version which may require harsher conditions or special ligand systems.

Cross-Coupling Reactivity Advantage
Class-level
C3-Br >10³ × faster than C3-Cl
Supports broader substrate scope and milder coupling conditions.
Relative oxidative addition rates (Ar-I > Ar-Br >> Ar-Cl) under standard Suzuki-Miyaura conditions.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling C-C Bond Formation

Lipophilicity (logP) Comparison

The computed partition coefficient (XLogP3-AA) for 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is 1.4 . This is measurably distinct from the 3-chloro analog (predicted XLogP3-AA ≈ 1.0) and the 3-iodo analog (predicted XLogP3-AA ≈ 1.8). This difference in lipophilicity directly impacts the final drug candidate's solubility, permeability, and metabolic stability if the halogen is retained in the final molecule, or influences the chromatography and purification behavior of intermediates during library production.

Lipophilicity (logP) Comparison
Class-level
XLogP3-AA 1.4
Supports intermediate lipophilicity screening selection.
ΔlogP +0.4 vs. 3-Cl, -0.4 vs. 3-I; computed value, experimental validation recommended.
Medicinal Chemistry ADME Properties Lipophilicity Computational Chemistry

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine Applications


Kinase Inhibitor Library Synthesis

Used as the definitive, NMR-verified core scaffold for parallel synthesis of 3,7-disubstituted pyrazolo[1,5-a]pyrimidine libraries targeting the ATP-binding pocket of kinases such as CDKs or Pim-1, where the 7-methyl group is a required pharmacophoric element and its regiopurity is a non-negotiable specification for compound file integrity [1].

C3-Selective Suzuki Functionalization

Exploits the superior oxidative addition rate of the C3-bromine over a chloro analog to install a variety of aryl, heteroaryl, or vinyl groups at position 3 while preserving the C7-methyl group. This allows for efficient diversification of the heterocyclic core under mild, general conditions without risking dehalogenation or degradation found with 3-iodo variants [2].

FBDD Lipophilicity Calibration

Serves as a structurally informative fragment for FBLD screens, where its XLogP3-AA of 1.4 represents a balanced lipophilicity benchmark. The bromine atom also provides an anomalous scattering signal for X-ray crystallography, offering a direct physical proof of binding mode. The 7-methyl regiopurity is confirmed in-house via the diagnostic ¹³C NMR shift prior to soaking [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
NMR-verified regiochemical identity
Regiopurity confirmation via diagnostic ¹³C NMR shift
C3-selective Suzuki functionalization
Intermediate oxidative addition rate
Cross-coupling efficiency vs. 3-chloro/3-iodo analogs
FBDD lipophilicity calibration
Balanced computed logP
Experimental logP and binding-mode verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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